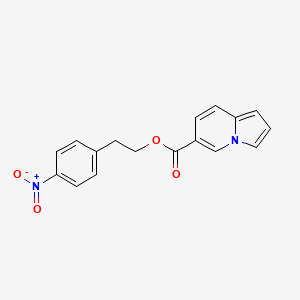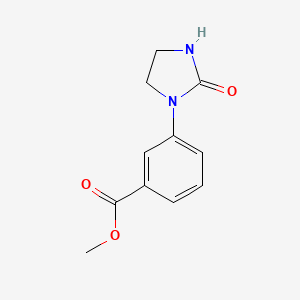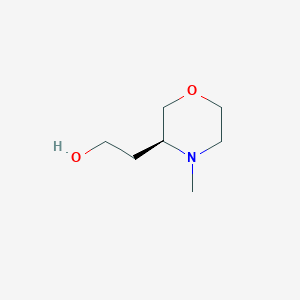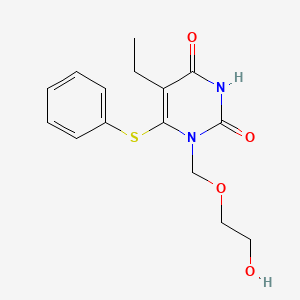
4-Nitrophenethyl indolizine-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Nitrophenethyl indolizine-6-carboxylate is an organic compound with the molecular formula C17H14N2O4 and a molecular weight of 310.30 g/mol . This compound belongs to the class of indolizines, which are nitrogen-containing heterocycles known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
The synthesis of 4-Nitrophenethyl indolizine-6-carboxylate can be achieved through several methods. One common approach involves the reaction of 2-alkylpyridines with suitable reagents to form the indolizine skeleton . Classical methodologies such as the Scholtz or Chichibabin reactions are often employed . Additionally, modern synthetic strategies, including transition metal-catalyzed reactions and oxidative coupling, have been developed to achieve specific substitution patterns .
Chemical Reactions Analysis
4-Nitrophenethyl indolizine-6-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include transition metals, oxidizing agents, and reducing agents . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield nitro derivatives, while reduction reactions can produce amine derivatives .
Scientific Research Applications
4-Nitrophenethyl indolizine-6-carboxylate has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it has been studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . In medicine, indolizine derivatives are explored for their potential as therapeutic agents . Additionally, this compound has applications in the industry, particularly in the development of organic fluorescent molecules for biological and material applications .
Mechanism of Action
The mechanism of action of 4-Nitrophenethyl indolizine-6-carboxylate involves its interaction with specific molecular targets and pathways. Indolizine derivatives are known to interact with various biological targets, including enzymes and receptors . The exact mechanism of action depends on the specific structure and functional groups of the compound. For example, some indolizine derivatives can intercalate with DNA, leading to potential anticancer effects .
Comparison with Similar Compounds
4-Nitrophenethyl indolizine-6-carboxylate can be compared with other similar compounds, such as indole and indolizine derivatives . While indole derivatives are well-known for their biological activities, indolizine derivatives offer unique properties due to their distinct structure . For instance, indolizine derivatives have been shown to possess excellent fluorescence properties, making them valuable in material science applications . Other similar compounds include indolizidine alkaloids, which are naturally occurring compounds with diverse biological activities .
Properties
Molecular Formula |
C17H14N2O4 |
|---|---|
Molecular Weight |
310.30 g/mol |
IUPAC Name |
2-(4-nitrophenyl)ethyl indolizine-6-carboxylate |
InChI |
InChI=1S/C17H14N2O4/c20-17(14-5-8-15-2-1-10-18(15)12-14)23-11-9-13-3-6-16(7-4-13)19(21)22/h1-8,10,12H,9,11H2 |
InChI Key |
IMGLBYKDVSPKCT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C=C(C=CC2=C1)C(=O)OCCC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 7-fluoroimidazo[1,5-a]pyridine-5-carboxylate](/img/structure/B12926253.png)

![2-Chloro-N-(2,4-dimethylthiophen-3-yl)-N-[(pyrimidin-2-yl)methyl]acetamide](/img/structure/B12926269.png)
![5,9-Diamino-N-[2-(dimethylamino)ethyl]acridine-4-carboxamide](/img/structure/B12926277.png)

![[1,3]Dioxolo[4,5-c]pyridine-6-carbonitrile](/img/structure/B12926286.png)

![3-(6-methylbenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one](/img/structure/B12926293.png)


![4,4',4''-[20-(4-Hydroxyphenyl)-21H,23H-porphine-5,10,15-triyl]tris[sodium benzoate]](/img/structure/B12926316.png)


